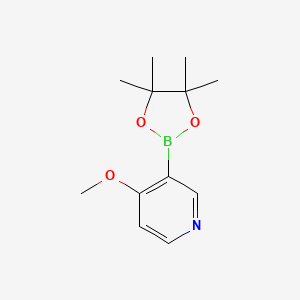
2-Chloro-5,6,7,8-tetrahydroquinolin-5-ol
説明
“2-Chloro-5,6,7,8-tetrahydroquinolin-5-ol” is a chemical compound with the CAS Number: 501917-22-2 . It has a molecular weight of 183.64 and its IUPAC name is 2-chloro-5,6,7,8-tetrahydro-5-quinolinol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “2-Chloro-5,6,7,8-tetrahydroquinolin-5-ol” is 1S/C9H10ClNO/c10-9-5-4-6-7(11-9)2-1-3-8(6)12/h4-5,8,12H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in physical form . Its molecular weight is 183.64 , and its molecular formula is C9H10ClNO .科学的研究の応用
Molecular Structures and X-ray Analysis
2-Chloro-5,6,7,8-tetrahydroquinolin-5-ol has been studied for its structural properties. Investigations into the structures of various substituted tetrahydroquinolines, including 4-methyl-2-chloro-5,6,7,8-tetrahydroquinoline, have been conducted using single-crystal X-ray diffraction. These studies are crucial for understanding the molecular geometry and potential reactivity of such compounds (Albov et al., 2004).
Enantioselective Synthesis
The compound has also been a focus in the enantioselective synthesis of chemical derivatives. For instance, lipase-mediated kinetic resolution has been employed to produce enantiomerically pure derivatives of tetrahydroquinolin-4-ol, demonstrating the compound's significance in the synthesis of chiral molecules (Zhou et al., 2015). Similarly, the synthesis of enantiomerically pure 8-substituted 5,6,7,8-tetrahydroquinolines has been accomplished through lipase-catalyzed kinetic acetylation, further highlighting the compound's role in producing stereospecific structures (Uenishi & Hamada, 2002).
Catalytic and Chemosensory Applications
2-Chloro-5,6,7,8-tetrahydroquinolin-5-ol derivatives have found applications in catalysis and chemosensing. For instance, chiral Pt(II)/Pd(II) pincer complexes with substituted tetrahydroquinoline units have shown potential in catalytic asymmetric aldol and silylcyanation reactions, indicating the compound's utility in stereoselective synthesis (Yoon et al., 2006). Additionally, 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, a related compound, has been characterized as a selective chemosensor for cadmium, demonstrating the compound's relevance in environmental monitoring and food safety (Prodi et al., 2001).
Safety and Hazards
特性
IUPAC Name |
2-chloro-5,6,7,8-tetrahydroquinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-9-5-4-6-7(11-9)2-1-3-8(6)12/h4-5,8,12H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFRRRRSKPUSHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,6,7,8-tetrahydroquinolin-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



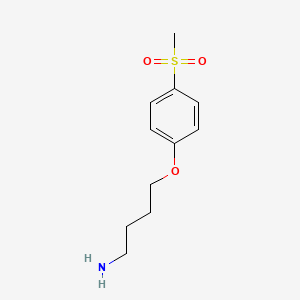
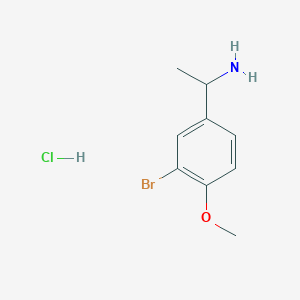
![2-[(Morpholine-4-sulfonyl)amino]ethan-1-ol](/img/structure/B1461299.png)
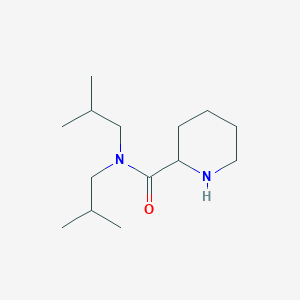

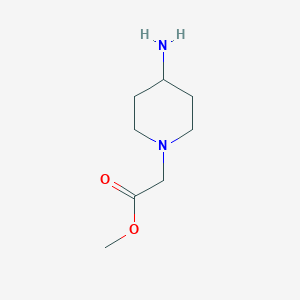
![3-[2-(2-Methoxyethoxy)ethoxy]benzoic acid](/img/structure/B1461312.png)
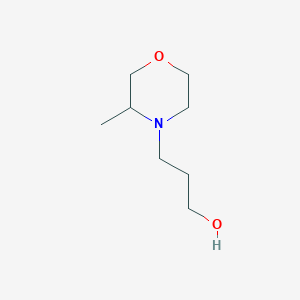

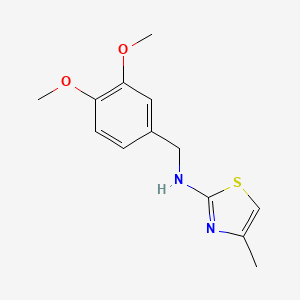
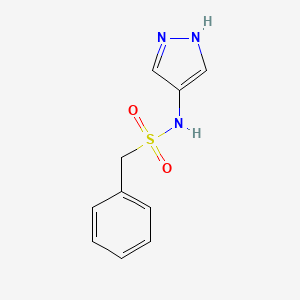

![5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1461319.png)
